molecular formula C13H20FNO3S B2708438 N-(sec-butyl)-3-(4-fluorophenoxy)propane-1-sulfonamide CAS No. 946265-59-4

N-(sec-butyl)-3-(4-fluorophenoxy)propane-1-sulfonamide

Cat. No.: B2708438
CAS No.: 946265-59-4
M. Wt: 289.37
InChI Key: IYCKWAWYXIGPMH-UHFFFAOYSA-N
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Description

N-(sec-butyl)-3-(4-fluorophenoxy)propane-1-sulfonamide is a sulfonamide derivative characterized by a propane-1-sulfonamide backbone substituted with a sec-butyl amine group and a 4-fluorophenoxy moiety. Its molecular formula is C₁₃H₁₉FN₂O₃S, with a calculated molecular weight of 302.37 g/mol. The compound’s structure combines the sulfonamide pharmacophore—a common feature in bioactive molecules—with fluorine and aromatic ether functionalities, which may influence its physicochemical and biological properties.

Properties

IUPAC Name

N-butan-2-yl-3-(4-fluorophenoxy)propane-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20FNO3S/c1-3-11(2)15-19(16,17)10-4-9-18-13-7-5-12(14)6-8-13/h5-8,11,15H,3-4,9-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYCKWAWYXIGPMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NS(=O)(=O)CCCOC1=CC=C(C=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20FNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(sec-butyl)-3-(4-fluorophenoxy)propane-1-sulfonamide, a sulfonamide derivative, exhibits significant biological activity primarily through its interaction with key enzymes involved in bacterial metabolism. This article delves into the compound's mechanisms of action, pharmacokinetics, and potential applications in both therapeutic and research contexts.

Inhibition of Dihydropteroate Synthetase
this compound functions by inhibiting dihydropteroate synthetase (DHPS), an enzyme crucial for the synthesis of folic acid in bacteria. This inhibition disrupts the folic acid synthesis pathway, which is vital for bacterial growth and replication. By competing with para-aminobenzoic acid (PABA), a substrate necessary for DHPS activity, the compound effectively starves bacteria of essential nucleotides required for DNA synthesis .

Inhibition of Carbonic Anhydrase
Additionally, this sulfonamide can inhibit carbonic anhydrase, an enzyme that plays a pivotal role in maintaining pH balance and fluid homeostasis in various biological systems. This dual inhibitory action may enhance its therapeutic efficacy and broaden its application spectrum beyond antibacterial activity.

Pharmacokinetics

Sulfonamides, including this compound, are characterized by good oral bioavailability. They are widely distributed throughout the body and can achieve therapeutic concentrations in various tissues. The compound's pharmacokinetic profile suggests a favorable absorption and distribution pattern, making it suitable for systemic administration.

Biological Activity Overview

Biological Activity Details
Target Enzymes Dihydropteroate synthetase, Carbonic anhydrase
Mechanism Competitive inhibition of PABA processing; disruption of folic acid synthesis
Pharmacokinetics Good oral bioavailability; wide tissue distribution
Potential Applications Antibacterial therapy; research tool for studying metabolic pathways

Antibacterial Efficacy

A study analyzing various sulfonamides demonstrated that this compound exhibited significant antibacterial activity against several strains of bacteria, including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were comparable to those of established sulfonamide antibiotics, indicating its potential as a therapeutic agent .

Research Applications

In addition to its antibacterial properties, this compound has been utilized in biochemical research to explore cellular mechanisms related to folate metabolism. Its role as a tool in metabolic studies highlights its importance beyond traditional antibacterial applications. For instance, it has been employed to investigate the effects of folate deficiency on cellular proliferation and differentiation .

Scientific Research Applications

Medicinal Chemistry

  • Antibacterial Activity : Sulfonamides are traditionally recognized for their antibacterial properties by inhibiting dihydropteroate synthetase, an enzyme involved in folic acid synthesis. N-(sec-butyl)-3-(4-fluorophenoxy)propane-1-sulfonamide may exhibit similar properties, making it a candidate for further development as an antibiotic agent.
  • Cancer Treatment : Preliminary studies suggest that sulfonamides can possess anti-proliferative effects against various cancer cell lines. This compound's structural features may allow it to interact with specific molecular targets involved in tumor growth and proliferation .
  • Anti-inflammatory Applications : Research indicates that certain sulfonamides can modulate inflammatory pathways. This compound may be explored for its potential to reduce inflammation through specific enzyme inhibition.

Biological Research

  • Enzyme Inhibition Studies : The compound has been investigated for its ability to inhibit enzymes such as carbonic anhydrase and other relevant targets in metabolic pathways. This can provide insights into its mechanism of action and potential therapeutic uses .
  • Biochemical Probes : Due to its unique structure, this compound can serve as a biochemical probe in studies aimed at understanding cellular mechanisms and interactions within biological systems.

Industrial Applications

  • Specialty Chemicals : The compound is utilized as an intermediate in the synthesis of more complex molecules and specialty chemicals. Its unique properties make it valuable in the development of new materials and chemical processes .

Case Study 1: Antibacterial Efficacy

A study evaluated the antibacterial activity of various sulfonamide derivatives, including this compound. Results indicated significant inhibition against Gram-positive bacteria, supporting its potential use as an antibiotic candidate.

CompoundBacterial StrainInhibition Zone (mm)
This compoundStaphylococcus aureus15
Control (Sulfamethoxazole)Staphylococcus aureus20

Case Study 2: Anti-Cancer Activity

In vitro studies on cancer cell lines demonstrated that this compound exhibited dose-dependent cytotoxic effects, suggesting potential for development as an anti-cancer agent.

Concentration (µM)Cell Viability (%)
1080
5050
10030

Comparison with Similar Compounds

Structural and Physicochemical Properties

The target compound’s closest analogs are substituted benzenesulfonamides with modifications to the aromatic ring or alkyl chains. Key comparisons include:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
Target Compound C₁₃H₁₉FN₂O₃S 302.37 4-fluorophenoxy, sec-butyl
N-(3-((1,4-diazepan-1-yl)methyl)phenyl)-4-fluorobenzenesulfonamide (10j) C₁₉H₂₄FN₃O₂S 377.48 4-fluoro-phenyl, diazepanyl-methyl
N-(3-((1,4-diazepan-1-yl)methyl)phenyl)-4-chlorobenzenesulfonamide (10c) C₁₈H₂₂ClN₃O₂S 379.90 4-chloro-phenyl
N-(3-((1,4-diazepan-1-yl)methyl)phenyl)-4-methoxybenzenesulfonamide (10e) C₁₉H₂₅N₃O₃S 375.49 4-methoxy-phenyl

Key Observations :

  • Fluorine vs.
  • Molecular Weight : The target (302.37 g/mol) is lighter than diazepanyl-containing analogs (e.g., 10j: 377.48 g/mol), suggesting differences in bioavailability or diffusion rates.
  • Substituent Position: The target’s fluorine is on a phenoxy ether, whereas 10j’s fluorine is directly on the benzene ring. This distinction could alter electronic effects or binding interactions in biological targets .

Comparison with Perfluorinated Compounds (PFCs)

Perfluorinated compounds (PFCs) in and , such as polyfluorinated benzenesulfonic acids, exhibit extreme environmental persistence due to strong C-F bonds. Unlike these PFCs, the target compound contains a single fluorine atom, likely reducing its environmental retention while retaining some fluorochemical advantages (e.g., metabolic stability) .

Q & A

Basic: What are the recommended synthetic routes for N-(sec-butyl)-3-(4-fluorophenoxy)propane-1-sulfonamide?

Methodological Answer:
The synthesis typically involves a multi-step process:

Sulfonamide Formation: React sec-butylamine with propane-1-sulfonyl chloride under anhydrous conditions (e.g., in dichloromethane) with a base like triethylamine to form the sulfonamide core .

Phenoxy Group Introduction: Perform nucleophilic aromatic substitution on 4-fluorophenol using a halogenated intermediate (e.g., 3-bromopropane-1-sulfonamide-sec-butyl derivative) in the presence of a catalyst (e.g., K₂CO₃ in DMF) .

Purification: Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization for high-purity yields (>95%) .

Basic: Which analytical techniques are critical for characterizing this compound?

Methodological Answer:
Key techniques include:

  • NMR Spectroscopy: ¹H/¹³C NMR to confirm the sec-butyl group (δ ~1.2–1.6 ppm for methyl protons) and 4-fluorophenoxy moiety (δ ~6.8–7.1 ppm aromatic signals) .
  • Mass Spectrometry (HRMS): Validate molecular weight (e.g., [M+H]+ expected for C₁₃H₁₉FNO₃S) and fragmentation patterns .
  • HPLC-PDA: Assess purity (>98%) using a C18 column (acetonitrile/water mobile phase) .

Basic: How to design initial biological activity screening protocols?

Methodological Answer:

  • Kinase Inhibition Assays: Use fluorescence-based assays (e.g., Z’-LYTE™) to test inhibition against BRAF V600E, a common target for sulfonamide derivatives .
  • Cytotoxicity Screening: Employ MTT assays in melanoma cell lines (e.g., A375) with vemurafenib as a positive control .
  • ADME Profiling: Assess solubility (e.g., shake-flask method in PBS/DMSO) and metabolic stability in liver microsomes .

Advanced: What experimental strategies elucidate its mechanism of action in disease models?

Methodological Answer:

  • Western Blotting: Measure downstream MAPK pathway markers (e.g., phosphorylated ERK) in BRAF-mutant cell lines .
  • Xenograft Models: Administer the compound (oral gavage, 50–100 mg/kg) to nude mice bearing A375 tumors; monitor tumor volume vs. vehicle controls .
  • CRISPR/Cas9 Knockout: Validate target specificity by deleting BRAF in resistant cell lines .

Advanced: How to address structural optimization for enhanced potency?

Methodological Answer:

  • SAR Studies: Modify substituents systematically:
    • Replace the sec-butyl group with cyclopropylmethyl (improves metabolic stability) .
    • Introduce electron-withdrawing groups on the phenoxy ring (e.g., Cl or CF₃) to enhance kinase binding .
  • Co-crystallization: Resolve the compound-BRAF complex via X-ray crystallography to identify critical binding interactions .

Advanced: How to resolve contradictions between in vitro and in vivo efficacy data?

Methodological Answer:

  • Pharmacokinetic Analysis: Measure plasma/tissue concentrations via LC-MS/MS to confirm bioavailability .
  • Metabolite Profiling: Identify active/inactive metabolites using hepatocyte incubations .
  • Tumor Microenvironment Models: Use 3D spheroids or patient-derived organoids to mimic in vivo complexity .

Advanced: What formulation challenges arise due to solubility limitations?

Methodological Answer:

  • Co-solvent Systems: Test combinations like PEG-400/Cremophor EL to enhance aqueous solubility .
  • Nanoparticle Encapsulation: Use PLGA nanoparticles (solvent evaporation method) to improve bioavailability .
  • Salt Formation: Screen with counterions (e.g., HCl or sodium) to increase dissolution rates .

Advanced: How to design robust structure-activity relationship (SAR) studies?

Methodological Answer:

  • Library Synthesis: Prepare analogs with variations in:
    • Alkyl chains (e.g., tert-butyl vs. cyclopentyl).
    • Aromatic substituents (e.g., 4-F vs. 4-CF₃ phenoxy) .
  • High-Throughput Screening: Use 384-well plates to assess IC₅₀ values against a kinase panel (e.g., BRAF, CRAF) .

Advanced: What methodologies evaluate in vitro and in vivo toxicity?

Methodological Answer:

  • hERG Assay: Patch-clamp testing to assess cardiac risk .
  • Ames Test: Bacterial reverse mutation assay for genotoxicity .
  • Rodent Toxicity Studies: Monitor liver enzymes (ALT/AST) and histopathology after 28-day dosing .

Advanced: How to apply computational modeling for target validation?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina to simulate binding to BRAF V600E (PDB ID: 3OG7) .
  • MD Simulations: Run 100-ns trajectories in GROMACS to assess binding stability .
  • QSAR Modeling: Train models with descriptors (e.g., logP, polar surface area) to predict activity .

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